3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound that combines elements of fluorine chemistry, oxadiazole, and pyridine. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its unique structural characteristics. The presence of the fluorine atom and the oxadiazole ring adds to its chemical reactivity and biological activity, making it a subject of interest in various scientific fields.
The compound is synthesized through various methods, including cyclization reactions involving pyridine derivatives and oxadiazoles. Its synthesis is often detailed in research articles focusing on organic synthesis and medicinal chemistry.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure. It falls under the category of substituted benzonitriles and oxadiazoles, which are significant in pharmaceutical applications.
The synthesis of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile typically involves several key steps:
The synthesis may involve specific reaction conditions such as temperature control, solvent choice (e.g., ethanol or acetonitrile), and the use of bases like sodium hydroxide to facilitate reactions. Advanced techniques such as continuous flow reactors may also be employed for efficiency.
The molecular structure of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile can be represented by its molecular formula and a molecular weight of approximately 240.22 g/mol. The structure features:
The InChI key for this compound is PHNOBZJQMXYHGE-UHFFFAOYSA-N
, which provides a unique identifier for chemical databases. The canonical SMILES representation is C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CN=C3)O
.
3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions:
The conditions for these reactions typically require careful control over temperature and pH levels to ensure optimal yields and purity. Common reagents include sodium hydroxide for substitution reactions and specific solvents like methanol for reductions.
The mechanism of action for compounds like 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile often involves interaction with biological targets such as enzymes or receptors.
Quantitative data on binding affinities or inhibition constants would typically be derived from experimental studies such as enzyme assays or receptor binding studies.
The compound exhibits properties typical of heterocyclic compounds:
Key chemical properties include:
3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile has potential applications in:
mGluR5 is integral to synaptic plasticity, neuroinflammation, and neuronal survival, making its modulation relevant across neurodegenerative and psychiatric conditions:
Table 1: mGluR5 Pathophysiology in CNS Disorders
Disorder | mGluR5 Alteration | Functional Consequence |
---|---|---|
Alzheimer’s | Upregulation in glia | Chronic neuroinflammation, Aβ toxicity |
Huntington’s | Disrupted huntingtin interaction | Motor deficits, neuronal death |
Major Depression | Reduced PFC binding | Impaired emotional learning |
Cocaine Addiction | Hyperactive mesolimbic signaling | Persistence of drug-associated memories |
Allosteric modulators target topographically distinct sites on mGluR5, enabling precise control over receptor conformation:
Table 2: Key Allosteric Modulators of mGluR5
Compound | Type | Key Pharmacological Effect | Therapeutic Application |
---|---|---|---|
CDPPB | PAM | Facilitates extinction of drug-seeking | Addiction [3] [9] |
ADX47273 | PAM | Enhances hippocampal LTP/LTD | Cognitive disorders [6] |
MPEP | NAM | Blocks NMDA antagonist-induced psychosis | Schizophrenia [1] |
VU0285683 | PAM | Improves spatial memory in Morris water maze | Alzheimer’s [6] |
Despite progress with first-generation modulators, limitations in bioavailability, brain penetration, and selectivity necessitate advanced compounds:- Structural Innovations: 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (CAS: 327056-26-8; MW: 284.22 g/mol) incorporates a 1,2,4-oxadiazole scaffold linked to fluorinated benzonitrile and pyridyl moieties. This design leverages three key features:1. The oxadiazole ring enhances metabolic stability and membrane permeability.2. Fluorine atoms improve binding affinity through hydrophobic interactions and electron withdrawal.3. The pyridine-benzonitrile axis optimizes fit within the allosteric sub-pocket [5] [8] [10].- Functional Advantages: Unlike early PAMs (e.g., CDPPB), this compound exhibits:- Enhanced potency in low-glutamate environments (e.g., disease states with glutamate hypofunction).- Activity-dependent amplification of synaptic plasticity without inducing receptor saturation [6].- Therapeutic Gaps Addressed:- Neurodegeneration: Earlier PAMs reduce pathology in HD models but show inconsistent efficacy in late-stage disease. This compound’s blood-brain barrier permeability may improve delivery to affected basal ganglia nuclei [7].- Cognitive Dysfunction: Its pro-plasticity effects enhance both LTP and LTD, critical for rebalancing hippocampal circuits in schizophrenia [6].- Addiction: Accelerates extinction of methamphetamine-seeking behavior with reduced relapse risk [9].
Table 3: Structural and Functional Profile of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Property | Detail |
---|---|
IUPAC Name | 3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile |
Molecular Formula | C₁₄H₆F₂N₄O |
Molecular Weight | 284.22 g/mol |
Key Structural Features | 1,2,4-Oxadiazole core; Fluorinated arenes; Pyridyl-benzo linkage |
Mechanism | Positive allosteric modulator (PAM) of mGluR5 |
Therapeutic Applications | Neurodegenerative disorders, addiction, cognitive impairment |
Concluding Remarks
3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile exemplifies the evolution of mGluR5 allosteric modulators toward greater structural precision and functional versatility. By targeting the receptor’s allosteric sub-pocket, it achieves enhanced selectivity and context-dependent activity, making it suitable for disorders with complex glutamatergic dysregulation. Future work should prioritize in vivo validation of its disease-modifying potential, especially in neurodegenerative contexts where mGluR5’s role in neuroinflammation and plasticity remains underexploited. As allosteric modulation strategies mature, such compounds will be instrumental in translating mGluR5’s therapeutic promise into clinical reality.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7